molecular formula C10H13FN2O3S B581444 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol CAS No. 1292401-53-6

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol

Cat. No.: B581444
CAS No.: 1292401-53-6
M. Wt: 260.283
InChI Key: YDTYHAOOLIWDLW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol is a chemical compound with the molecular formula C10H13FN2O3S and a molecular weight of 260.29 g/mol It is characterized by the presence of a fluoropyridine ring, a sulfonyl group, and a piperidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol typically involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-3-ylsulfonyl)piperidin-3-ol
  • 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol
  • 1-(5-Iodopyridin-3-ylsulfonyl)piperidin-3-ol

Uniqueness

1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom enhances the compound’s stability and can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)sulfonylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(14)7-13/h4-6,9,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTYHAOOLIWDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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